Oleuropeic acid 8-O-glucoside Oleuropeic acid 8-O-glucoside Oleuropeic acid 8-O-glucoside has been reported in Juniperus communis and Juniperus communis var. depressa with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC20779345
InChI: InChI=1S/C16H26O8/c1-16(2,9-5-3-8(4-6-9)14(21)22)24-15-13(20)12(19)11(18)10(7-17)23-15/h3,9-13,15,17-20H,4-7H2,1-2H3,(H,21,22)/t9-,10-,11-,12+,13-,15+/m1/s1
SMILES: Array
Molecular Formula: C16H26O8
Molecular Weight: 346.37 g/mol

Oleuropeic acid 8-O-glucoside

CAS No.:

Cat. No.: VC20779345

Molecular Formula: C16H26O8

Molecular Weight: 346.37 g/mol

* For research use only. Not for human or veterinary use.

Oleuropeic acid 8-O-glucoside -

Specification

Molecular Formula C16H26O8
Molecular Weight 346.37 g/mol
IUPAC Name (4S)-4-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]cyclohexene-1-carboxylic acid
Standard InChI InChI=1S/C16H26O8/c1-16(2,9-5-3-8(4-6-9)14(21)22)24-15-13(20)12(19)11(18)10(7-17)23-15/h3,9-13,15,17-20H,4-7H2,1-2H3,(H,21,22)/t9-,10-,11-,12+,13-,15+/m1/s1
Standard InChI Key RQEWNDZNKBUWDH-LREAXHOUSA-N
Isomeric SMILES CC(C)([C@H]1CCC(=CC1)C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Canonical SMILES CC(C)(C1CCC(=CC1)C(=O)O)OC2C(C(C(C(O2)CO)O)O)O
Appearance Powder

Introduction

Chemical Identity and Basic Properties

The target compound is characterized by several essential identifiers that establish its unique chemical identity. (4S)-4-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]cyclohexene-1-carboxylic acid has a CAS registry number of 865887-46-3, which serves as its unique identifier in chemical databases and literature. The molecular formula is C16H26O8, corresponding to a molecular weight of 346.37 g/mol. This molecule contains numerous oxygen-containing functional groups, including hydroxyl groups, ether linkages, and a carboxylic acid moiety, contributing to its complex structure.

Structure and Nomenclature

The IUPAC name of this compound accurately reflects its complex structure with multiple stereocenters. The name (4S)-4-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]cyclohexene-1-carboxylic acid can be broken down into:

  • A cyclohexene core with a carboxylic acid at position 1

  • An (S)-configured substituent at position 4

  • A complex glycosidic moiety attached via an ether linkage

  • Multiple stereogenic centers, all of which are carefully designated

The structure can also be represented by various linear notations, including:

Notation TypeString
Standard InChIInChI=1S/C16H26O8/c1-16(2,9-5-3-8(4-6-9)14(21)22)24-15-13(20)12(19)11(18)10(7-17)23-15/h3,9-13,15,17-20H,4-7H2,1-2H3,(H,21,22)/t9-,10-,11-,12+,13-,15+/m1/s1
Standard InChIKeyRQEWNDZNKBUWDH-LREAXHOUSA-N
Isomeric SMILESCC(C)([C@H]1CCC(=CC1)C(=O)O)O[C@H]2C@@HO

These representations are essential for database searches and computational studies of the compound.

Structural Analysis and Molecular Features

Functional Group Analysis

The molecule contains several important functional groups that contribute to its chemical properties:

Functional GroupPositionPotential Reactivity
Carboxylic acidCyclohexene-1 positionAcidic, forms esters, amides
CyclohexeneCore structureUnsaturated, potential for addition reactions
Hydroxyl groupsOxane moietyHydrogen bonding, nucleophilic
Ether linkageBetween propan-2-yl and oxaneRelatively stable, potential cleavage
Glycosidic bondBetween oxane and main structureHydrolyzable

The multiple hydroxyl groups in the oxane portion of the molecule suggest high hydrophilicity in that region, while the cyclohexene portion provides a more lipophilic character, potentially giving the molecule amphiphilic properties.

Stereochemical Configuration

The stereochemistry of this compound is complex and critically important to its three-dimensional structure. The compound contains multiple stereogenic centers with specific configurations:

  • The cyclohexene ring has an (S) configuration at position 4

  • The oxane ring has five stereogenic centers with configurations of (2S,3R,4S,5S,6R)

These specific stereochemical arrangements likely influence the biological activity and molecular recognition properties of the compound, as the spatial orientation of functional groups determines how the molecule interacts with potential biological targets.

Comparative Analysis with Related Compounds

While the target compound has unique structural features, it shares certain similarities with other cyclohexene carboxylic acid derivatives, allowing for comparative analysis.

Relationship to Other Cyclohexene Carboxylic Acids

The cyclohexene-1-carboxylic acid core is shared with simpler compounds like 1,4-cyclohexadiene-1-carboxylic acid and 3,4,5-trihydroxy-1-cyclohexene-1-carboxylic acid . The latter compound is particularly interesting for comparison as it also contains multiple hydroxyl groups, albeit directly on the cyclohexene ring rather than on a separate glycosidic moiety.

3,4,5-Trihydroxy-1-cyclohexene-1-carboxylic acid is known to have roles as a bacterial metabolite and has been reported in various plant species including Excoecaria acerifolia and Dendrobium catenatum . This suggests that cyclohexene carboxylic acids with hydroxyl functionalities may have significant biological roles, potentially providing insight into the possible functions of our target compound.

Structural Comparison Table

CompoundCore StructureSubstitution PatternMolecular WeightBiological Relevance
Target compoundCyclohexene-1-carboxylic acidComplex glycosidic substitution at position 4346.37 g/molNot fully established
3,4,5-Trihydroxy-1-cyclohexene-1-carboxylic acidCyclohexene-1-carboxylic acidDirect hydroxylation at positions 3, 4, and 5174.15 g/molBacterial metabolite, found in plants
1,4-Cyclohexadiene-1-carboxylic acidCyclohexadiene-1-carboxylic acidAdditional unsaturationLowerSynthetic intermediate

Physical and Chemical Properties

The physical and chemical properties of (4S)-4-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]cyclohexene-1-carboxylic acid can be predicted based on its structural features.

Predicted Physical Properties

PropertyPredicted Value/CharacteristicBasis for Prediction
Physical StateLikely a white crystalline solidBased on similar carboxylic acids
SolubilityModerately soluble in water; more soluble in polar organic solventsDue to combined hydrophilic and lipophilic portions
Melting PointLikely >100°CBased on molecular weight and hydrogen bonding capacity
pH in SolutionAcidic (approximate pKa 4-5)Due to carboxylic acid functional group
UV AbsorptionWeak absorption due to C=C in cyclohexeneSingle isolated double bond

Chemical Reactivity

The compound is expected to exhibit reactivity characteristic of its functional groups:

  • The carboxylic acid group can undergo esterification, amidation, and reduction reactions

  • The cyclohexene double bond may participate in addition reactions

  • The multiple hydroxyl groups can be derivatized (e.g., acetylated, silylated)

  • The glycosidic linkage is potentially susceptible to acid-catalyzed hydrolysis

These properties suggest the compound could serve as a versatile building block for further chemical modifications.

Analytical Methods for Characterization

Comprehensive characterization of (4S)-4-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]cyclohexene-1-carboxylic acid would typically employ multiple analytical techniques.

Spectroscopic Analysis

TechniqueExpected Key Features
NMR Spectroscopy¹H NMR would show characteristic signals for cyclohexene protons (5.5-6.5 ppm), hydroxyl protons (3.5-5.0 ppm), and carboxylic acid proton (10-13 ppm)
¹³C NMR would show carbonyl carbon (170-180 ppm) and alkene carbons (120-140 ppm)
IR SpectroscopyStrong O-H stretching (3200-3600 cm⁻¹), C=O stretching (1700-1725 cm⁻¹), C=C stretching (1620-1680 cm⁻¹)
Mass SpectrometryMolecular ion at m/z 346, with fragmentation patterns likely showing loss of the glycosidic portion

Chromatographic Analysis

High-performance liquid chromatography (HPLC) with reversed-phase columns would be suitable for purification and analysis, likely using water-acetonitrile or water-methanol gradients due to the compound's mixed polarity.

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